molecular formula C19H22N4O3S B11007210 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11007210
M. Wt: 386.5 g/mol
InChI Key: GABQLZMORNPNMG-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a thiadiazole ring, an isoquinoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Synthesis of the Isoquinoline Core: The isoquinoline core is synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the isoquinoline derivative with an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, offering possibilities for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and isoquinoline core may facilitate binding to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups. The presence of both the thiadiazole ring and the isoquinoline core provides a distinct chemical profile, potentially leading to unique reactivity and bioactivity.

This compound’s specific structure allows for diverse applications across multiple fields, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-12(2)8-9-23-10-15(13-6-4-5-7-14(13)18(23)25)17(24)20-19-22-21-16(27-19)11-26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,22,24)

InChI Key

GABQLZMORNPNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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